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molecular formula C9H13NO3 B3031052 METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE CAS No. 133674-39-2

METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Cat. No. B3031052
M. Wt: 183.2 g/mol
InChI Key: FFPAIQCUBUFABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023846B2

Procedure details

Pivaldehyde (1.10 mL, 10.0 mmol) was dissolved in dry DMF (10 mL), and NH2OH.H2O (0.590 mL of 55 wt % aqueous solution, 10.5 mmol) was added via syringe. The resulting mixture was stirred at room temperature for 4 h, NCS (1.40 g, 10.5 mmol) was added in small portions, and the resulting mixture was stirred at room temperature for 1 h. CuSO4.5H2O (75.0 mg, 0.300 mmol), methyl propiolate (1.07 mL, 12.0 mmol), and H2O (5 mL) were added followed by Cu powder (25.0 mg, 0.393 mmol). The resulting mixture was stirred at room temperature for 16 h and quenched with dilute aqueous NH4OH (2 mL). The aqueous solution was extracted with hexanes (3×30 mL), and then the combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.88 (s, 1H), 3.96 (s, 3H), 1.36 (s, 9H).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NH2OH.H2O
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
75 mg
Type
reactant
Reaction Step Four
Quantity
1.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu
Quantity
25 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:5]=O)([CH3:4])[CH3:3].[NH2:7][OH:8].O.C1C(=O)N(Cl)C(=O)C1.[C:18]([O:22][CH3:23])(=[O:21])[C:19]#[CH:20]>CN(C=O)C.O>[CH3:23][O:22][C:18]([C:19]1[O:8][N:7]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:20]=1)=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
CC(C)(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
NH2OH.H2O
Quantity
0.59 mL
Type
reactant
Smiles
NO.O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Four
Name
CuSO4.5H2O
Quantity
75 mg
Type
reactant
Smiles
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Cu
Quantity
25 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with dilute aqueous NH4OH (2 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with hexanes (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=CC(=NO1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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